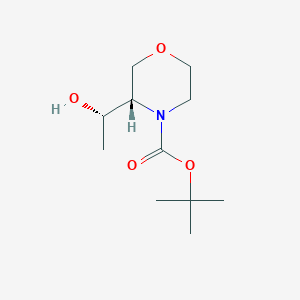

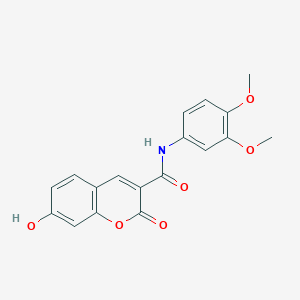

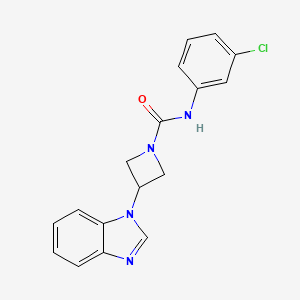

(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of morpholine derivatives can involve various starting materials and reagents. For instance, the reaction of o-formylphenylboronic acid with morpholine leads to the formation of 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole, as described in one study . Another paper discusses the synthesis of Schiff bases of 4-(4-aminophenyl)-morpholine, which were characterized by several analytical techniques and tested for antimicrobial activity . Additionally, enantioselective reductive syn-aldol reactions have been used to prepare compounds like (2R, 3S)-3-Hydroxy-2-methyl-1-morpholino-5-phenylpentan-1-one, which suggests that similar methodologies could potentially be applied to synthesize (S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine .

Molecular Structure Analysis

The molecular structure of morpholine derivatives can vary significantly depending on the substituents attached to the morpholine ring. For example, the morpholine ring in 4-(2-Carboxyethyl)morpholin-4-ium chloride adopts a chair conformation, which is a common feature for morpholine derivatives . The stability of the structure is often enhanced by hydrogen bonding, as seen in the strong N—H⋯Cl and O—H⋯Cl hydrogen bonds in the same compound .

Chemical Reactions Analysis

Morpholine derivatives can participate in a variety of chemical reactions. The synthesis of Schiff bases involves the reaction of amines with aldehydes or ketones to form an imine linkage . This suggests that (S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine could also potentially engage in similar reactions, depending on the functional groups present in the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. While the papers provided do not directly discuss the properties of (S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine, they do provide information on related compounds. For instance, the crystalline structure of 4-(2-Carboxyethyl)morpholin-4-ium chloride is stabilized by hydrogen bonding, which could affect its solubility and melting point . The antimicrobial activity of the synthesized Schiff bases indicates that morpholine derivatives can have significant biological activity, which could be relevant for the application of (S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine in a biological context .

Wissenschaftliche Forschungsanwendungen

Analytical and Chemical Properties

Morpholine derivatives, including compounds similar to "(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine," are often studied for their chemical and analytical properties. These compounds play a significant role in various fields such as pharmaceuticals, material science, and chemical synthesis. The study by Munteanu and Apetrei (2021) highlights the importance of understanding the antioxidant activity of chemical compounds, which is relevant for assessing the potential biological and therapeutic effects of morpholine derivatives (Munteanu & Apetrei, 2021).

Pharmaceutical Applications

Morpholine and its derivatives are known for their wide range of pharmacological activities. Asif and Imran (2019) reviewed the broad spectrum of pharmacological profiles of morpholine derivatives, indicating their significance in drug discovery and development. These compounds have been explored for their potential in treating diseases with their varied biological activities (Asif & Imran, 2019).

Organic Electronics and Photocatalysts

The review by Squeo and Pasini (2020) provides insights into the applications of BODIPY-based materials in organic electronics, highlighting the relevance of structural design and synthesis in developing organic light-emitting diodes (OLEDs). This indicates the potential use of morpholine derivatives in modifying the properties of organic semiconductors for electronic applications (Squeo & Pasini, 2020).

Biomedical Field

Phosphorus-containing polymers, which can include morpholine derivatives, have garnered attention for their applications in the biomedical field due to properties like biocompatibility and hemocompatibility. Monge et al. (2011) discussed the significance of these materials in dentistry, regenerative medicine, and drug delivery, highlighting the importance of chemical structures such as morpholine in developing new biomedical materials (Monge et al., 2011).

Safety And Hazards

Eigenschaften

IUPAC Name |

tert-butyl (3S)-3-[(1S)-1-hydroxyethyl]morpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-8(13)9-7-15-6-5-12(9)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHPTNBZJUDZGO-IUCAKERBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1COCCN1C(=O)OC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]1COCCN1C(=O)OC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2517819.png)

![2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1,3-benzothiazole](/img/structure/B2517823.png)

![9-(Furan-2-ylmethyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2517826.png)

![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-enoate](/img/structure/B2517835.png)